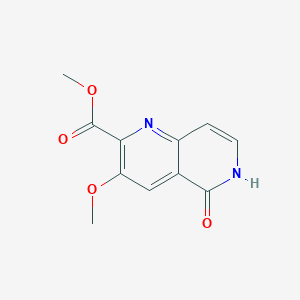

Methyl 3-methoxy-5-oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylate

Description

Properties

Molecular Formula |

C11H10N2O4 |

|---|---|

Molecular Weight |

234.21 g/mol |

IUPAC Name |

methyl 3-methoxy-5-oxo-6H-1,6-naphthyridine-2-carboxylate |

InChI |

InChI=1S/C11H10N2O4/c1-16-8-5-6-7(3-4-12-10(6)14)13-9(8)11(15)17-2/h3-5H,1-2H3,(H,12,14) |

InChI Key |

ZKRGPUMPXZHNQU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(N=C2C=CNC(=O)C2=C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methoxy-5-oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted pyridine with a suitable ester, followed by cyclization and functional group modifications. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, purification through column chromatography, and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxy-5-oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce hydroxylated derivatives .

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of methyl 3-methoxy-5-oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylate is its potential antimicrobial properties. Derivatives of naphthyridine compounds have been shown to exhibit strong antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies indicate that related compounds demonstrate efficacy against resistant strains such as methicillin-resistant Staphylococcus aureus and other pathogens like Klebsiella pneumoniae and Haemophilus influenzae .

Case Study: Antibacterial Efficacy

A study assessed various naphthyridine derivatives, including this compound, for their antibacterial properties. Results indicated that these compounds inhibit bacterial growth by targeting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .

Antitubercular Activity

Research has also highlighted the potential of naphthyridine derivatives in treating tuberculosis. Compounds similar to this compound have shown promising results against multi-drug resistant strains of Mycobacterium tuberculosis. These compounds were found to significantly reduce bacterial load in infected tissues during in vivo studies .

Antifungal Properties

In addition to antibacterial and antitubercular effects, this compound may possess antifungal properties. Research on related naphthyridine derivatives has demonstrated activity against various fungal strains such as Candida albicans and Aspergillus niger, suggesting a broad spectrum of antimicrobial activity .

Structure-Activity Relationship Studies

The structure of this compound allows for modifications that can enhance its biological activity. Understanding the structure–activity relationship (SAR) is crucial for developing more potent derivatives. For example, modifications at specific positions on the naphthyridine ring have been correlated with increased potency against various microbial strains .

Potential in Drug Development

Given its diverse biological activities, this compound serves as an important scaffold in drug discovery programs aimed at developing new antibiotics and antifungal agents. The ongoing research into its mechanisms of action and efficacy profiles could lead to novel therapeutic agents capable of combating resistant infections.

Mechanism of Action

The mechanism of action of Methyl 3-methoxy-5-oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit DNA synthesis in cancer cells, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Substituent Variations and Functional Group Impact

The 1,6-naphthyridine derivatives exhibit significant diversity in substituent placement and functional groups, which influence their physicochemical and biological properties. Key analogs include:

Key Observations :

- Hydrogen Bonding: Hydroxyl and amino substituents (e.g., in ) improve crystallinity and intermolecular interactions, as demonstrated by X-ray studies of related structures .

- Solubility : Carboxylic acid derivatives (e.g., ) exhibit higher aqueous solubility than ester-containing analogs due to ionization at physiological pH.

Structural and Crystallographic Insights

- Hydrogen Bonding Networks : In (±)-cis-ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate, hydrogen bonds stabilize chair conformations in the naphthyridine ring . Similar patterns are expected in the target compound, with methoxy and ester groups participating in C–H···O interactions .

- Graph Set Analysis : Etter’s methodology () predicts R₂²(8) motifs for carboxylate-containing naphthyridines, consistent with dimeric structures observed in analogs .

Biological Activity

Methyl 3-methoxy-5-oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylate is a compound belonging to the naphthyridine family, recognized for its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a fused ring system that includes nitrogen atoms, contributing to its unique chemical properties. The presence of a methoxy group and a carbonyl functionality enhances its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H11N2O4 |

| Molecular Weight | 233.23 g/mol |

| LogP | 2.81 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

Mechanisms of Biological Activity

This compound exhibits several biological activities primarily through the inhibition of specific enzymes or receptors. The following mechanisms have been identified:

- Antibacterial Activity : The compound has demonstrated significant antibacterial properties by inhibiting bacterial growth through interference with metabolic pathways.

- Anticancer Properties : It induces apoptosis in cancer cells by activating programmed cell death pathways and disrupting cell cycle progression. Studies indicate that it can arrest the cell cycle at various phases, leading to reduced proliferation of tumor cells.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory responses by inhibiting the production of pro-inflammatory cytokines.

Anticancer Studies

In vitro studies have revealed that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

- Cell Line : DU145 (Prostate Cancer)

- IC50 : 15 µM

- Mechanism : Induces apoptosis and inhibits cell migration.

Further research indicates that this compound can enhance the efficacy of existing chemotherapeutic agents when used in combination therapies.

Antibacterial Studies

The compound has been tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicate:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest its potential as a lead compound for developing new antibacterial agents.

Case Studies

-

Case Study on Anticancer Activity :

A study involving human leukemia cells showed that treatment with this compound resulted in significant cell death through apoptosis at concentrations as low as 7 µM. This underscores its potential role in targeted cancer therapies. -

Case Study on Anti-inflammatory Effects :

In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a marked decrease in nitric oxide production, suggesting its efficacy in modulating inflammatory responses.

Comparative Analysis with Related Compounds

This compound shares structural similarities with other naphthyridine derivatives known for their biological activities:

| Compound Name | Biological Activity | IC50 Values |

|---|---|---|

| Canthin-6-one | Anticancer and anti-inflammatory | IC50 = 7 μM |

| 10-Methoxycanthin-6-one | Anticancer (DU145) | IC50 = 1.58 µg/mL |

| Aaptamine | Cytotoxic against various cancer lines | IC50 = 10.47 - 15.03 μg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.